DBCO-PEG8-amine TFA salt
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Overview
Description
DBCO-PEG8-amine TFA salt is a compound that features a dibenzocyclooctyne (DBCO) moiety, an 8-unit polyethylene glycol (PEG8) linker, and an amine functional group. This compound is widely used in pharmaceutical research and development, particularly for the site-specific conjugation of biomolecules such as proteins, nucleic acids, and small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-amine TFA salt involves several steps:
Formation of DBCO Moiety: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG8 linker is attached to the DBCO moiety through a coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Amine Functionalization: The final step involves introducing the amine group to the PEG8 linker, often through a reaction with an amine-containing reagent under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring high yield and purity.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to verify the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG8-amine TFA salt undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety reacts with azide-bearing molecules in a copper-free click chemistry reaction, forming stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds
Common Reagents and Conditions
Click Chemistry: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Amide Bond Formation: Carried out in the presence of coupling agents like EDC or HATU, often in organic solvents such as DMF or DCM
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the amine group with carboxylic acids or activated esters
Scientific Research Applications
DBCO-PEG8-amine TFA salt has a wide range of applications in scientific research:
Chemistry: Used for the site-specific conjugation of small molecules and polymers.
Biology: Facilitates the labeling and visualization of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: Employed in the development of targeted drug delivery systems and bioimaging agents.
Industry: Utilized in the production of bioconjugates for diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of DBCO-PEG8-amine TFA salt involves:
DBCO Moiety: The strained alkyne of the DBCO moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions.
PEG8 Linker: Enhances the solubility and flexibility of the compound, improving its performance in biological systems.
Amine Group: Acts as a reactive site for further conjugation or modification
Comparison with Similar Compounds
Similar Compounds
DBCO-amine TFA salt: Contains a DBCO moiety and an amine group but lacks the PEG8 linker.
DBCO-PEG4-amine TFA salt: Similar structure but with a shorter PEG linker.
DBCO-PEG12-amine TFA salt: Similar structure but with a longer PEG linker .
Uniqueness
DBCO-PEG8-amine TFA salt stands out due to its balanced PEG8 linker, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Properties
Molecular Formula |
C37H53N3O10 |
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Molecular Weight |
699.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |
InChI Key |
RNQRJPMIQPZGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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